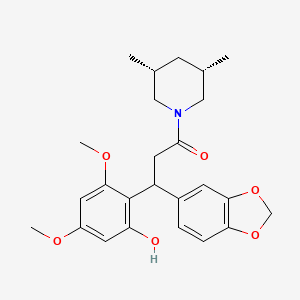

3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone

Beschreibung

3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone (CAS: 1334526-14-5) is a structurally complex small molecule with the molecular formula C₂₅H₃₁NO₆ and a molecular weight of 441.517 g/mol . It features three chiral centers, including a cis-configured 3,5-dimethylpiperidinyl group, a 1,3-benzodioxole moiety, and a 2-hydroxy-4,6-dimethoxyphenyl substituent .

Structural characterization of this compound has likely employed crystallographic tools such as SHELXL, a widely used refinement program for small molecules, as noted in the historical context of SHELX software development . Its inclusion in the RCSB Protein Data Bank (PDB entry 6Q6) further underscores its relevance in structural biology and ligand-receptor interaction studies .

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-[(3S,5R)-3,5-dimethylpiperidin-1-yl]-3-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-15-7-16(2)13-26(12-15)24(28)11-19(17-5-6-21-22(8-17)32-14-31-21)25-20(27)9-18(29-3)10-23(25)30-4/h5-6,8-10,15-16,19,27H,7,11-14H2,1-4H3/t15-,16+,19? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKVAIMYYCZDLI-MCPYQZEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN(C1)C(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ML209 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

- Formation of the benzodioxole ring.

- Introduction of the piperidinyl group.

- Addition of the hydroxy and methoxy groups to the phenyl ring.

Industrial Production Methods: While specific industrial production methods for ML209 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as:

- Refluxing under inert atmosphere.

- Use of catalysts to facilitate specific reactions.

- Purification through recrystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen: ML209 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen zur Bildung von Oxiden.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

Substitution: Ersetzen einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Verwendung von Halogenierungsmitteln wie Chlor oder Brom.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Ketone oder Carbonsäuren liefern, während Reduktion Alkohole produzieren kann.

Wissenschaftliche Forschungsanwendungen

ML209 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug verwendet, um das Verhalten von RORγt und seine Rolle in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Differenzierung von T-Helferzellen, insbesondere Th17-Zellen.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Autoimmunerkrankungen durch Hemmung der Differenzierung von Th17-Zellen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf RORγt abzielen, für verschiedene entzündliche und Autoimmunerkrankungen

5. Wirkmechanismus

ML209 entfaltet seine Wirkung, indem es an den Retinsäure-Rezeptor-verwandten Orphan-Rezeptor gamma t (RORγt) bindet und dessen Transkriptionsaktivität hemmt. Diese Hemmung verhindert die Differenzierung von naiven menschlichen CD4+-T-Zellen aus Nabelschnurblut zu Th17-T-Helferzellen, die an Entzündungsreaktionen beteiligt sind. Die beteiligten molekularen Ziele und Wege umfassen die Unterdrückung der Interleukin-17A (IL-17A)-Expression und die Modulation der Differenzierung von Immunzellen .

Ähnliche Verbindungen:

SR1001: Ein inverser Agonist für RORα und RORγ.

GSK805: Ein potenter, oral bioverfügbarer RORγt-inverser Agonist.

TMP778: Ein selektiver inverser Agonist von RORγt.

Vergleich: ML209 ist einzigartig in seiner hohen Selektivität für RORγt und seiner Fähigkeit, die Differenzierung von Th17-Zellen zu hemmen, ohne andere T-Zell-Subpopulationen zu beeinflussen. Diese Selektivität macht es zu einem wertvollen Werkzeug bei der Untersuchung der spezifischen Rollen von RORγt in Immunantworten und der Entwicklung gezielter Therapien für Autoimmunerkrankungen .

Wirkmechanismus

ML209 exerts its effects by binding to the retinoic acid receptor-related orphan receptor gamma t (RORγt) and inhibiting its transcriptional activity. This inhibition prevents the differentiation of naïve cord blood human CD4+ T cells into Th17 T helper cells, which are involved in inflammatory responses. The molecular targets and pathways involved include the suppression of interleukin-17A (IL-17A) expression and the modulation of immune cell differentiation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chiral Centers | Key Substituents |

|---|---|---|---|---|

| Target Compound (CAS 1334526-14-5) | C₂₅H₃₁NO₆ | 441.517 | 3 | cis-3,5-dimethylpiperidinyl; 1,3-benzodioxol-5-yl; 2-hydroxy-4,6-dimethoxyphenyl |

| Hypothetical Analog 1 | C₂₄H₂₉NO₆ | 427.49 | 2 | trans-3,5-dimethylpiperidinyl; 1,3-benzodioxol-5-yl; 4-methoxyphenyl |

| Hypothetical Analog 2 | C₂₅H₃₁NO₅ | 425.52 | 3 | cis-3,5-dimethylpiperidinyl; phenyl; 2-hydroxy-4,6-dimethoxyphenyl |

Key Observations :

Aromatic Substitutents: The 2-hydroxy-4,6-dimethoxyphenyl group introduces hydrogen-bonding capacity (via the hydroxyl group) and lipophilicity (via methoxy groups), distinguishing it from simpler phenyl or mono-methoxy analogues .

Benzodioxole vs. Benzene : The 1,3-benzodioxole moiety in the target compound could improve metabolic stability compared to unsubstituted benzene rings, a feature observed in bioactive molecules like safrole derivatives .

Research Findings and Data Tables

Crystallographic and Computational Insights

The compound’s entry in the PDB (6Q6) suggests its use in ligand-receptor co-crystallization studies. Refinement via SHELXL would enable precise determination of bond lengths and angles, critical for understanding interaction dynamics . Computational modeling could further predict its binding affinity compared to analogues lacking the hydroxyl or benzodioxole groups.

Commercial and Industrial Relevance

As a pharmaceutical reference standard, the compound is supplied by Hubei Deao Chemical Research, which emphasizes its utility in quality control and drug development pipelines . Its structural complexity positions it as a candidate for lead optimization in therapeutic programs targeting neurological or inflammatory pathways.

Biologische Aktivität

The compound 3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone (CAS No. 1334526-14-5) is a synthetic organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C21H28N2O5, which features a complex structure that includes a benzodioxole moiety and piperidine ring. The detailed structure can be represented as follows:

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The presence of hydroxyl and methoxy groups in its structure contributes to its ability to scavenge free radicals.

- Antimicrobial Activity : Preliminary studies suggest the compound may have antibacterial and antifungal properties. In vitro assays have shown effectiveness against several pathogens.

The biological activity is primarily attributed to its interaction with specific receptors and enzymes:

- Cholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. For instance, compounds with similar structures showed IC50 values indicating significant inhibition of these enzymes .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited moderate to significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

- Neuroprotective Effects : In a neuroprotection assay, the compound demonstrated potential protective effects against oxidative stress-induced neuronal damage in vitro. The mechanism was linked to its antioxidant properties and ability to modulate intracellular calcium levels.

Data Tables

| Activity Type | Tested Pathogens/Targets | Results |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: 64 µg/mL |

| Antifungal | Candida albicans | MIC: 128 µg/mL |

| Cholinesterase Inhibition | AChE and BChE | IC50: 46.42 µM (BChE) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.